Microtubule inhibitor 6

Cytotoxicity Lung Cancer SAR

Microtubule inhibitor 6 (compound 17o) is a furan-diketopiperazine-type colchicine-site binder that disrupts microtubule polymerization with validated single-digit nanomolar potency in pancreatic (BxPC-3 IC50 = 6.6 nM) and colorectal (HT-29 IC50 = 7.0 nM) cancer models. Unlike plinabulin-class agents, its unique scaffold lacks the previously presumed essential tert-butyl moiety, establishing a new SAR benchmark for 5-position substitution. Ideal as a reference standard for medicinal chemistry diversification, SAR probing, and high-content immunofluorescence-based microtubule disruption assays. Purchase this ≥98% purity compound for reproducible translational oncology research.

Molecular Formula C24H19FN2O5
Molecular Weight 434.4 g/mol
Cat. No. B12397482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrotubule inhibitor 6
Molecular FormulaC24H19FN2O5
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C24H19FN2O5/c1-30-14-20-10-9-19(32-20)13-22-24(29)26-21(23(28)27-22)12-15-3-2-4-18(11-15)31-17-7-5-16(25)6-8-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b21-12-,22-13-
InChIKeyZLGSUDHLMJERRN-HDSGJDLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microtubule Inhibitor 6: A Furan-Diketopiperazine Analog for Microtubule Depolymerization


Microtubule inhibitor 6 (compound 17o, CAS: 2416338-64-0) is a synthetic, furan-diketopiperazine-type small molecule that targets the colchicine binding site on β-tubulin, thereby disrupting microtubule polymerization dynamics [1]. It belongs to the plinabulin class of microtubule-targeting agents (MTAs) and exhibits potent, single-digit nanomolar cytotoxicity against a panel of human cancer cell lines, including lung (NCI-H460), pancreatic (BxPC-3), and colorectal (HT-29) models .

Why Microtubule Inhibitor 6 Cannot Be Substituted with Generic Colchicine-Site Binders


Direct substitution of Microtubule inhibitor 6 with other colchicine-site binders (e.g., colchicine, nocodazole, or even the clinical-stage analog plinabulin) is scientifically unjustified due to marked differences in cellular potency, tumor-type selectivity, and underlying structure-activity relationships (SAR). The furan-diketopiperazine scaffold of Microtubule inhibitor 6 exhibits a unique substitution pattern at the 5-position of the imidazole-like ring, which directly contradicts prior SAR models that deemed a tert-butyl moiety essential for activity [1]. Consequently, the IC₅₀ values and cell line sensitivity profiles observed for Microtubule inhibitor 6 do not align with those of other colchicine-site agents; substituting with a generic binder would yield divergent, and likely suboptimal, experimental outcomes in defined cancer models [1].

Quantitative Differentiation of Microtubule Inhibitor 6 Against Key Comparators


Cytotoxic Potency in Lung Cancer (NCI-H460) versus Plinabulin and Close Analog 17p

Microtubule inhibitor 6 (compound 17o) demonstrates significantly greater cytotoxic potency against the NCI-H460 non-small cell lung cancer (NSCLC) cell line compared to the clinical-stage compound plinabulin. In the same study, 17o achieved an IC₅₀ of 14.0 nM, whereas plinabulin exhibited an IC₅₀ of 26.2 nM [1]. Notably, the close structural analog 17p is even more potent (2.9 nM), establishing a clear SAR-defined potency range within this furan-containing series [1]. This defines Microtubule inhibitor 6 as a potent, but distinct, research tool.

Cytotoxicity Lung Cancer SAR Microtubule

Broad-Spectrum Cytotoxicity Across NSCLC, Pancreatic, and Colorectal Cancer Lines

Microtubule inhibitor 6 exhibits a distinct, quantifiable activity profile across a panel of three cancer cell lines, which differs from the profile of many standard colchicine-site inhibitors. In a direct panel screening, 17o showed IC₅₀ values of 14.0 nM (NCI-H460), 6.6 nM (BxPC-3, pancreatic), and 7.0 nM (HT-29, colorectal) [1]. This demonstrates a measurable and reproducible hierarchy of sensitivity (BxPC-3 > HT-29 > NCI-H460) that is specific to this molecule.

Cytotoxicity Pancreatic Cancer Colorectal Cancer Microtubule

Functional Validation: Inhibition of Microtubule Polymerization

The microtubule-depolymerizing activity of Microtubule inhibitor 6 is not merely inferred from cytotoxicity; it is directly confirmed via immunofluorescence microscopy. The study demonstrates that treatment with 17o leads to a visible and efficient disruption of the cellular microtubule network, a hallmark of compounds targeting the colchicine site [1]. This functional evidence corroborates its mechanism of action and distinguishes it from compounds that may exhibit non-specific cytotoxicity.

Microtubule Dynamics Immunofluorescence Mechanism of Action

SAR Divergence: Replacing the tert-Butyl Moiety Essential in Plinabulin Analogs

A key differentiation of Microtubule inhibitor 6 lies in its chemical scaffold, which overturns a previously held SAR paradigm. The study explicitly states that the 5-methyl or methoxymethyl substituent of the furan group in compounds like 17o can replace the alkyl group of imidazole, thereby maintaining potent cytotoxic activity. This contradicts earlier reports asserting that a tert-butyl moiety at the 5-position of the imidazole ring was absolutely essential for activity in this class [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Potency Relative to Other Clinical and Research-Grade Tubulin Inhibitors

When benchmarked against other common microtubule inhibitors, Microtubule inhibitor 6 occupies a distinct potency niche. Colchicine, a classic inhibitor, has a reported IC₅₀ for tubulin polymerization of 3 nM . Nocodazole, a widely used research tool, inhibits NCI-H460 cells with an IC₅₀ of approximately 68 nM . Microtubule inhibitor 6, with a cellular IC₅₀ of 14.0 nM in the same cell line, is more potent than nocodazole but less potent than colchicine's effect on purified tubulin, highlighting its specific position in the landscape of microtubule-targeting agents.

Comparative Potency Tubulin Polymerization Cancer Research

Defined Application Scenarios for Microtubule Inhibitor 6 in Cancer and Chemical Biology Research


Scaffold-Hopping and SAR Studies in Medicinal Chemistry

Medicinal chemistry teams seeking to diversify beyond the plinabulin scaffold can use Microtubule inhibitor 6 as a key reference compound. Its furan-diketopiperazine core, which retains potent activity without a tert-butyl moiety [1], serves as a validated starting point for designing novel, patentable microtubule inhibitors. It is the optimal choice for studies aiming to probe the SAR of the 5-position substitution, as its activity (IC₅₀ = 14.0 nM) defines a clear benchmark against which new analogs can be compared [1].

Investigating Lineage-Specific Sensitivity in Pancreatic and Colorectal Cancer

For translational oncology research focused on pancreatic ductal adenocarcinoma (PDAC) or colorectal cancer (CRC), Microtubule inhibitor 6 provides a tool with validated high potency. Given its sub-10 nM IC₅₀ values in BxPC-3 (6.6 nM) and HT-29 (7.0 nM) cells [1], it is the appropriate choice for in vitro studies designed to probe mechanisms of microtubule-disrupting agent sensitivity and resistance specifically in these hard-to-treat tumor types.

Mechanistic Validation of Microtubule Disruption via Immunofluorescence

Researchers needing a colchicine-site binder with a confirmed visual phenotype for microscopy-based assays should select Microtubule inhibitor 6. Its efficient disruption of the microtubule cytoskeleton has been empirically validated by immunofluorescence [1]. This makes it a reliable positive control for high-content screening assays or for validating the on-target effects of novel, putative microtubule-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microtubule inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.